1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone
Description
1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone is a spirocyclic compound featuring a chroman ring fused with a piperidine moiety and an ethanone group at the 1'-position. The compound is synthesized via a base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone (a flavonoid precursor) with N-Boc-4-piperidinone, followed by Boc deprotection and coupling reactions .
Properties
IUPAC Name |
1-(7-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)5-4-12-2-3-13(18)10-14(12)19-15/h2-3,10,18H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJLHPPOYDXRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves a multi-step process. One common method includes the condensation of a chroman derivative with a piperidine derivative under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
-
Antimicrobial Activity :
- Recent studies have evaluated the antimicrobial properties of similar compounds containing piperidine and chroman structures. For instance, derivatives have shown promising antibacterial and antifungal activities when tested against various strains, indicating potential for development as new antimicrobial agents .
- CNS Disorders :
-
Metabolic Syndrome :
- The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome-related conditions such as type 2 diabetes and obesity. Compounds similar to 1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone have been proposed as potential therapeutic agents in this area .
Case Studies
Mechanism of Action
The mechanism of action of 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
1’-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one
- Key Differences: Replaces the ethanone group with a pyrrole-2-carbonyl moiety and introduces a 4-chlorobenzyl substituent.
- Implications: The pyrrole-carboxyl group may enhance antibacterial activity by interacting with bacterial enzymes or membranes.
- Synthesis: Involves coupling of spiro[chroman-2,4’-piperidin]-4-one with substituted pyrrole-carboxylic acids, contrasting with the ethanone derivatives’ simpler acylation pathways .
1-(4-Chloro-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidin]-1'-yl)ethanone (14c)
- Key Differences : Chromene (unsaturated) ring replaces the chroman (saturated) system, and a chlorine atom is present at the 4-position.
- Implications: The unsaturated chromene ring may alter electron distribution, affecting binding to aromatic receptors.
- Synthesis : Follows a similar deprotection-acylation sequence but starts with a chromene precursor .
Non-Spiro Ethanone Derivatives
1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone
- Key Differences: Lacks a spiro system; instead, a pyrrole ring is directly linked to the ethanone and piperidine groups.
- The 4-chlorophenyl group may enhance antifungal or anticancer activity through hydrophobic interactions .
- Activity : Similar compounds in and show antifungal activity (e.g., sertaconazole), suggesting shared mechanisms of action .
Tetralin-6-ylpyridine Derivatives
- Key Differences : Features a tetralin (1,2,3,4-tetrahydronaphthalene) core instead of chroman, with pyridine/pyrimidine substituents.
- Implications : The tetralin system’s planar aromaticity may improve DNA intercalation, contributing to anticancer activity (IC50 = 1.01 µg/mL for liver cancer) .
- Synthesis: Derived from 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, highlighting divergent synthetic routes compared to spiro compounds .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The 7-hydroxy group in the target compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., ).
- Bioavailability : Spiro systems (e.g., chroman-piperidine) may reduce metabolic degradation due to steric hindrance, enhancing plasma half-life .
Biological Activity
1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, also known by its CAS number 924769-64-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : 1-{7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}ethan-1-one
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
Physical Properties
| Property | Value |
|---|---|
| Purity | 97% |
| Appearance | Solid |
| Storage Temperature | 2-8 °C |
Pharmacological Profile
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.
- Antimicrobial Properties : There is evidence indicating that this compound has antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Studies and Research Findings
- Antioxidant Activity Study :
- Neuroprotection Research :
- Antimicrobial Activity Evaluation :
Q & A
Basic Research Questions
Q. What synthetic routes are established for 1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, and what intermediates are critical?
- The compound is synthesized via a multi-step route involving spirocyclization. A key intermediate, tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate , is prepared by reacting 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under base catalysis. Subsequent deprotection (e.g., trifluoroacetic acid) yields the spiro[chroman-2,4′-piperidin]-4-one scaffold, which is further functionalized to introduce the hydroxyspiro and ethanone moieties .
Q. How is structural characterization of this compound validated using spectroscopic techniques?
- 1H NMR and 13C NMR are critical for confirming the spirocyclic structure. For example, in related derivatives, proton signals for chroman and piperidin moieties appear at δ = 1.41–3.48 ppm (piperidin CH2 groups) and δ = 6.83–6.98 ppm (aromatic protons). Melting points (e.g., 271–272°C for derivatives) and mass spectrometry (e.g., molecular ion peaks matching calculated values) further validate purity .
Q. What in vitro assays are used for preliminary biological screening of spiro[chroman-2,4'-piperidin] derivatives?
- The MTT assay is standard for cytotoxicity screening against cancer cell lines (e.g., MCF-7, A2780, HT-29). IC50 values are calculated to rank potency. For example, derivatives with sulfonyl spacers showed IC50 values as low as 0.31 μM, while trimethoxyphenyl analogs were less active (IC50: 18.77–47.05 μM) .
Advanced Research Questions
Q. How do structural modifications at the spiro[chroman-2,4'-piperidin] scaffold influence anticancer activity?
- Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., sulfonyl bridges) enhance cytotoxicity by improving cellular uptake or target binding. In contrast, bulky substituents (e.g., trimethoxyphenyl) reduce activity due to steric hindrance. Computational docking and molecular dynamics simulations can predict binding affinities to targets like acetyl-CoA carboxylase (ACC) .
Q. What experimental methods validate the apoptosis-inducing mechanisms of spiro[chroman-2,4'-piperidin] derivatives?
- Annexin V/PI staining with flow cytometry quantifies early/late apoptosis. For example, Compound 16 induced >3-fold early apoptosis in MCF-7 cells after 24 h. Cell cycle analysis (propidium iodide staining) identifies phase-specific arrest (e.g., sub-G1 and G2-M accumulation), linking apoptosis to DNA damage or mitotic disruption .
Q. How are in silico approaches integrated into optimizing spiro[chroman-2,4'-piperidin] derivatives?
- Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like ACC or apoptosis regulators (e.g., Bcl-2). Pharmacophore modeling identifies essential functional groups (e.g., hydroxyphenyl for hydrogen bonding). ADMET prediction tools (e.g., SwissADME) prioritize compounds with favorable pharmacokinetics .
Q. What strategies address contradictions in cytotoxicity data across cell lines?
- Discrepancies (e.g., higher potency in MCF-7 vs. HT-29) are resolved via transcriptomic profiling (RNA-seq) to identify differential gene expression (e.g., pro-apoptotic genes) or proteomic analysis (e.g., caspase-3 activation). Cross-validation with 3D tumor spheroid models improves physiological relevance .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for spirocyclization steps .
- Analytical Validation : Combine HPLC-MS with NMR to confirm purity (>95%) and detect regioisomeric byproducts .
- Biological Replicates : Perform MTT assays in triplicate with positive controls (e.g., doxorubicin) and normalize to untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
